molecular formula C19H30ClN3O B1604378 4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride CAS No. 88756-01-8

4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride

Cat. No. B1604378
CAS RN: 88756-01-8
M. Wt: 351.9 g/mol
InChI Key: XCHRJFLDZZGNHK-UHFFFAOYSA-N
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Description

The compound “4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are known for their interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a quinoline core, with various functional groups attached. These could include a methoxy group, a methyl group, and a pentane-1,4-diamine group .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolines generally have good stability and are soluble in organic solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O.ClH/c1-13(2)20-9-6-7-15(4)22-18-12-16(23-5)11-17-14(3)8-10-21-19(17)18;/h8,10-13,15,20,22H,6-7,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHRJFLDZZGNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)NC(C)CCCNC(C)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639739
Record name N~4~-(6-Methoxy-4-methylquinolin-8-yl)-N~1~-(propan-2-yl)pentane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride

CAS RN

88756-01-8
Record name NSC408747
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-(6-Methoxy-4-methylquinolin-8-yl)-N~1~-(propan-2-yl)pentane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride

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